Cas no 84624-28-2 (H-Lys(Fmoc)-OH)

H-lys (Fmoc) -oh is a lysine derivative
H-Lys(Fmoc)-OH structure
H-Lys(Fmoc)-OH structure
H-Lys(Fmoc)-OH
84624-28-2
C21H24N2O4
368.426265716553
MFCD00038365
60737
7010541

H-Lys(Fmoc)-OH Properties

Names and Identifiers

    • N'-Fmoc-L-Lysine
    • N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine
    • N'-(9-Fluorenylmethyloxycarbonyl)-L-lysine
    • H-Lys(Fmoc)-OH
    • N-ε-Fmoc-L-lysine
    • (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid
    • H-L-Lys(Fmoc)-OH
    • Nε-Fmoc-L-lysine
    • Fmoc-L-lysine
    • LYSINE(FMOC)-OH
    • N6-Fmoc-L-lysine
    • REF DUPL: H-Lys(Fmoc)-OH
    • N-Epsilon-Fmoc-L-Lysine
    • RAQBUPMYCNRBCQ-IBGZPJMESA-N
    • L-Lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • Lys(Fmoc)-OH
    • AM81975
    • FCH4041138
    • AX8022829
    • V1002
    • ST24020843
    • M02996
    • N-epsilon-(9-Fluorenylmethoxycarbonyl)-L-lysine
    • 624L282
    • (S)
    • N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine (ACI)
    • 3: PN: WO03068990 PAGE: 60 claimed protein
    • H-L-Lys(ε-fmoc)-OH
    • N′-Fmoc-L-lysine
    • N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine (H-L-Lys(Fmoc)-OH)
    • MFCD00038365
    • DS-12986
    • EN300-316852
    • CS-W008196
    • Nepsilon-Fmoc-L-lysine
    • 84624-28-2
    • (2S)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid
    • (S)-6-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-aminohexanoic acid
    • HY-W008196
    • Nepsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine
    • N-
    • Na(2)-Fmoc-L-lysine
    • H-L-Lys(Fmoc)-OH HCl
    • F11059
    • H-Lys(Fmoc)-OH HCl
    • (2S)-2-AMINO-6-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID
    • AKOS015896042
    • DTXSID601316632
    • N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-lysine
    • A-Fmoc-L-lysine
    • SCHEMBL10052316
    • N'-Fmoc-L-lysine
    • N-epsilon-FMOC-L-LYSINE
    • +Expand
    • MFCD00038365
    • RAQBUPMYCNRBCQ-IBGZPJMESA-N
    • 1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
    • C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)NCCCC[C@H](N)C(=O)O

Computed Properties

  • 368.173607g/mol
  • 0
  • 0.5
  • 3
  • 5
  • 9
  • 368.173607g/mol
  • 368.173607g/mol
  • 102Ų
  • 27
  • 490
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 4.19850
  • 101.65000
  • 1.245

H-Lys(Fmoc)-OH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0051HE-1g
H-Lys(Fmoc)-OH
84624-28-2 97%
1g
$8.00 2024-04-21
A2B Chem LLC
AC34402-1g
H-Lys(fmoc)-oh
84624-28-2 97%
1g
$8.00 2024-04-19
AAPPTec
AHK131-5g
H-Lys(Fmoc)-OH
84624-28-2
5g
$145.00 2024-07-19
abcr
AB259332-5 g
N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine (H-L-Lys(Fmoc)-OH); .
84624-28-2
5 g
€107.40 2023-07-20
AK Scientific
V1002-1g
H-Lys(Fmoc)-OH
84624-28-2 98% (HPLC)
1g
$35 2023-09-15
Apollo Scientific
OR36368-5g
H-Lys(Fmoc)-OH
84624-28-2
5g
£180.00 2024-05-23
ChemScence
CS-W008196-5g
H-Lys(Fmoc)-OH
84624-28-2 95.85%
5g
$36.0 2022-04-26
Crysdot LLC
CD21002145-100g
H-Lys(Fmoc)-OH
84624-28-2 95+%
100g
$376 2024-07-18
Enamine
EN300-316852-0.05g
(2S)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
84624-28-2
0.05g
$647.0 2023-09-05
eNovation Chemicals LLC
D916179-100g
N'-Fmoc-L-lysine
84624-28-2 97%
100g
$340 2022-07-28

H-Lys(Fmoc)-OH Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ethylenediaminetetraacetic acid Solvents: Water
Reference
An improved synthesis of Nε-Fmoc-L-lysine and Nδ-Fmoc-L-ornithine
Henczi, Maria; Weaver, Donald F., Organic Preparations and Procedures International, 1994, 26(5), 578-80

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Disodium sulfide Solvents: Water ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Decomposition of copper-amino acid complexes by sodium sulfide
Nowshuddin, Shaik; Reddy, A. Ram, Tetrahedron Letters, 2006, 47(29), 5159-5161

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Disodium ethylenediaminetetraacetate Solvents: Water
Reference
Convenient syntheses of fluorenylmethyl-based side chain derivatives of glutamic and aspartic acids, lysine, and cysteine
Albericio, F.; Nicolas, E.; Rizo, J.; Ruiz-Gayo, M.; Pedroso, E.; et al, Synthesis, 1990, (2), 119-22

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  1 h, 50 °C
Reference
Solid phase synthesis and RNA-binding studies of a serum-resistant nucleo-ε-peptide
Roviello, G. N.; Musumeci, D.; Castiglione, M.; Bucci, E. M.; Pedone, C.; et al, Journal of Peptide Science, 2009, 15(3), 155-160

H-Lys(Fmoc)-OH Raw materials

H-Lys(Fmoc)-OH Preparation Products

H-Lys(Fmoc)-OH Suppliers

Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:84624-28-2)
ZHANG HUAN
18827031272
1438980011@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84624-28-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:84624-28-2)
A LA DING
anhua.mao@aladdin-e.com

H-Lys(Fmoc)-OH Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84624-28-2)H-Lys(Fmoc)-OH
A840882
99%
100g
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